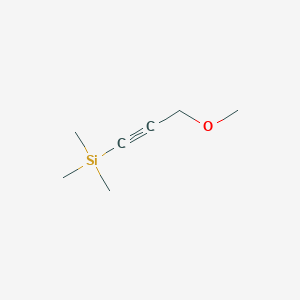

1-(2-(Tert-butyl)phenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

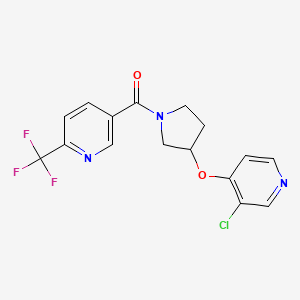

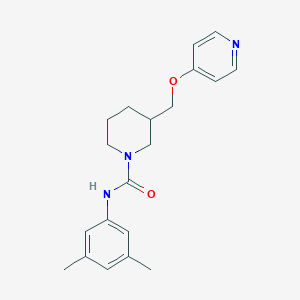

1-(2-(Tert-butyl)phenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as TBPB, is a selective agonist for the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin. TBPB has been shown to be a potent activator of TRPV1, and has been used extensively in scientific research to study the function and regulation of this ion channel.

Aplicaciones Científicas De Investigación

Related Compound Synthesis and Characterization

Oxidovanadium(V) Complexes

New oxidovanadium(V) complexes involving tert-butyl and phenoxy groups have been synthesized, showcasing the vanadium(V) center as the less common [VO]3+ cation. These complexes were characterized through structural analyses and DFT studies, highlighting their potential in catalysis or materials science (Back et al., 2012).

Antioxidant Activities of Phenols and Catechols

Research on tert-butyl phenols has examined their hydrogen-atom donating activities and how these are influenced by various solvents. This work underscores the significance of tert-butyl phenols in understanding antioxidant mechanisms, potentially relevant to designing antioxidant agents or studying oxidative stress in biological systems (Barclay et al., 1999).

Synthesis and β-Adrenergic Blocking Activity

Compounds with tert-butylamino and phenoxy groups have been synthesized and evaluated for their β-adrenergic blocking activity, indicating potential pharmaceutical applications for cardiovascular diseases (Jindal et al., 2003).

Hydroperoxide Rearrangement in Organic Synthesis

A study described the use of tert-butylhydroperoxide in organic synthesis, emphasizing the versatility of hydroperoxides as reagents and intermediates in chemical transformations. This research may offer insights into the reactivity and applications of hydroperoxides in synthesizing complex molecules (Hamann & Liebscher, 2000).

Propiedades

IUPAC Name |

1-(2-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2.ClH/c1-15-9-7-8-12-20(15)13-16(21)14-22-18-11-6-5-10-17(18)19(2,3)4;/h5-6,10-11,15-16,21H,7-9,12-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUWJRPGBWWBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COC2=CC=CC=C2C(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/no-structure.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960900.png)

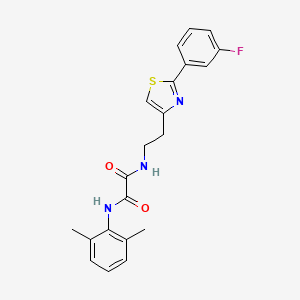

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid](/img/structure/B2960901.png)

![4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2960902.png)

![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)